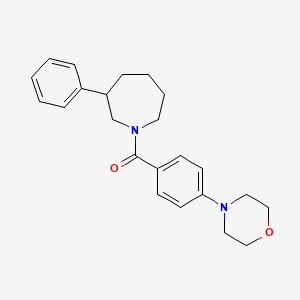

(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone

Description

(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone is a synthetic organic compound featuring a morpholine-substituted phenyl group and a 3-phenylazepane moiety linked via a ketone bridge. This structural combination suggests applications in medicinal chemistry, particularly in cannabinoid receptor modulation, as morpholine derivatives are known to interact with CNS targets .

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl)-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-23(20-9-11-22(12-10-20)24-14-16-27-17-15-24)25-13-5-4-8-21(18-25)19-6-2-1-3-7-19/h1-3,6-7,9-12,21H,4-5,8,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAZDSLWSOZQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone , also known by its CAS number 2034472-82-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into two main components:

- Morpholinophenyl group : This moiety is known for its ability to interact with various biological targets.

- Phenylazepan group : This part adds to the compound's structural complexity and potential biological interactions.

The unique combination of these groups contributes to the compound's diverse biological activities.

Target Interactions

Research indicates that this compound may interact with multiple biological targets, including:

- Enzymes : Inhibition of specific enzymes involved in cellular proliferation.

- Receptors : Modulation of receptor activity that influences cell signaling pathways.

Mode of Action

The compound is believed to induce effects through:

- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, particularly in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in overexpressed target cells.

Anticancer Properties

Recent studies have highlighted the efficacy of this compound in various cancer models. Notably, it has shown significant activity against:

| Cancer Type | Model Used | Efficacy Observed |

|---|---|---|

| Non-Small Cell Lung Cancer | Patient-derived xenografts | Complete regression in several cases |

| Breast Cancer | Cell line studies | Significant reduction in cell viability |

| Hepatocellular Carcinoma | In vivo models | Enhanced inhibition of tumor growth |

These findings suggest a promising role for this compound in cancer therapeutics.

Mechanistic Studies

In vitro studies have demonstrated that this compound can:

- Induce calcium release from the endoplasmic reticulum.

- Activate stress response pathways leading to apoptosis in cancer cells where Wolframin (WFS1) is overexpressed .

Clinical Relevance

A notable case study involved a patient with advanced non-small cell lung cancer who was treated with a formulation containing this compound. The patient exhibited a marked decrease in tumor size and improved overall health indicators after several treatment cycles. This case underscores the potential clinical applications of this compound .

Research Applications

In addition to its anticancer properties, this compound has been explored for its antimicrobial and antifungal activities. Similar compounds have shown effectiveness by disrupting pathogen cell walls or inhibiting essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Analogues

- (3-(4-Fluorobenzoyl)-4-morpholinophenyl)(2-hydroxyphenyl)methanone (Compound 5, ): This analogue replaces the 3-phenylazepane group with a 2-hydroxyphenyl moiety and introduces a 4-fluorobenzoyl substituent. The hydroxyl group may facilitate hydrogen bonding, improving solubility but reducing metabolic stability .

- Indole- and Pyrrole-Derived Cannabinoids (): Studies show that morpholinoethyl groups in cannabinoids are critical for CB1 receptor binding. Replacing morpholine with smaller cyclic amines (e.g., pyrrolidine) or linear carbon chains reduces potency. For example, pyrrole-derived analogues exhibit lower receptor affinity and separated pharmacological effects (e.g., hypomobility vs. hypothermia) compared to indole derivatives. This highlights the morpholine group’s unique role in optimizing receptor interaction .

Azepane-Containing Analogues

- TMCP-1220-azepane (): This cannabimimetic features a 1-methylazepane group linked to a tetramethylcyclopropylmethanone core. TMCP-1220-azepane is frequently detected in synthetic smoke mixtures, suggesting similar metabolic pathways but divergent legal and safety profiles .

- 1-Phenyl-3-pyrrolidinobut-2-en-1-one (Compound 3r, ): With a pyrrolidine (five-membered amine ring) instead of azepane, this compound exhibits reduced conformational flexibility. Its lower melting point (155–157°C) compared to azepane derivatives suggests weaker crystalline packing forces, impacting formulation stability .

Thermal and Structural Stability

- Di(1H-tetrazol-5-yl)methanone Oxime (): This compound decomposes at 288.7°C, stabilized by extensive hydrogen-bonding networks. In contrast, the target compound’s stability likely relies on π-π stacking (from phenyl groups) and weaker van der Waals interactions due to its larger azepane ring. Such differences highlight trade-offs between hydrogen bonding and aromatic interactions in solid-state design .

Key Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The morpholine group’s necessity for CB1 binding is well-documented, but the azepane ring’s optimal substitution pattern (e.g., phenyl vs. methyl) remains understudied .

- Thermal Stability : Comparative studies with hydrogen-bond-rich analogues () suggest the target compound may require formulation adjustments for high-temperature applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the azepane core via reductive amination or cyclization of precursor amines.

- Step 2 : Coupling of the morpholinophenyl moiety using Ullmann or Buchwald-Hartwig amination under palladium catalysis .

- Critical Parameters : Optimize reaction temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, azepane protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 365.22) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF). Adjust pH (e.g., HCl salt formation) to enhance aqueous solubility for biological assays .

- Stability : Perform stress testing under heat (40–60°C), light (UV exposure), and humidity (40–75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with co-crystallized ligand data from PDB .

- QSAR Studies : Corrogate structural features (e.g., morpholine’s electron-rich ring, azepane’s flexibility) with bioactivity data from analogs. Apply ML algorithms (Random Forest, SVM) for predictive modeling .

Q. What experimental strategies address discrepancies in observed vs. predicted biological activity?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) that may interfere with assays .

- Assay Optimization : Test multiple cell lines (e.g., HEK293 vs. HeLa) and adjust incubation times (24–72 hrs) to account for metabolic variability .

- Target Engagement Assays : Employ SPR or ITC to measure direct binding affinity, ruling out off-target effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodological Answer :

- Core Modifications : Replace the azepane ring with piperidine or pyrrolidine to assess conformational effects.

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic stability .

- In Vivo Validation : Prioritize analogs with >50% oral bioavailability (rat PK studies) and low CYP450 inhibition (microsomal assays) .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting toxicity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL/LOAEL values across species (e.g., rodent vs. primate) using probit models .

- Metabolite Identification : Use HRMS/MS to detect reactive metabolites (e.g., glutathione adducts) that may explain organ-specific toxicity .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC/IC values. Apply AIC/BIC for model selection .

- Multivariate Analysis : Use PCA to cluster omics data (transcriptomics, proteomics) and identify pathways linked to efficacy/toxicity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.